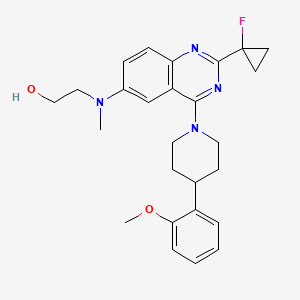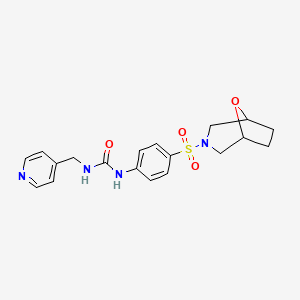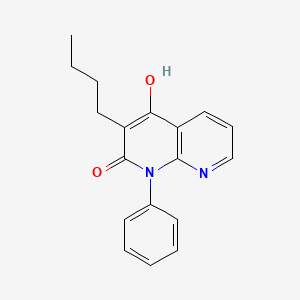
Setipiprant
Descripción general
Descripción
Setipiprant is an investigational drug that was initially developed for the treatment of asthma and scalp hair loss . It acts as a selective, orally available antagonist of the prostaglandin D2 receptor 2 (DP2) . The drug was originally developed by Actelion and is being developed as a novel treatment for male pattern baldness by Allergan .
Synthesis Analysis
This compound is a tetrahydropyridoindole derivative . The main metabolites of this compound are M7 and M9, which have the intact tetrahydropyridoindole core of this compound . These metabolites are supposedly two distinct dihydroxy-dihydronaphthalene isomers assumed to be formed by intermediate epoxidation of the naphthyl ring followed by a hydrolytic epoxide ring-opening .
Molecular Structure Analysis
The molecular formula of this compound is C24H19FN2O3 . It has a molar mass of 402.4 g/mol . The IUPAC name for this compound is 2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid .
Chemical Reactions Analysis
This compound is mainly excreted in feces in the form of the parent drug and in smaller amounts as its metabolites M7 and M9 . The radioactive dose was almost completely recovered in feces (88.2%) and to a smaller extent in urine (11.7%) .
Physical And Chemical Properties Analysis
This compound is a naphthalenecarboxamide . It has been investigated for the treatment of Seasonal Allergic Rhinitis .
Aplicaciones Científicas De Investigación
Tratamiento de la rinitis alérgica estacional
Setipiprant ha sido estudiado por su eficacia y seguridad en el tratamiento de la rinitis alérgica estacional {svg_1}. Actúa como antagonista del receptor homólogo a la molécula quimioatrayente en células T-helper tipo 2 (CRTH2), un receptor acoplado a proteína G para la prostaglandina D2 {svg_2}. Esto podría ser beneficioso para el tratamiento de trastornos alérgicos {svg_3}. Sin embargo, si bien el ensayo de fase 2 mostró eficacia relacionada con la dosis, esto no se confirmó durante la fase 3 {svg_4}.
Tratamiento del asma
this compound tiene aplicaciones potenciales en el tratamiento del asma {svg_5}. Como un antagonista de CRTH2 selectivo, activo por vía oral, se ha investigado por sus efectos protectores contra las respuestas de las vías respiratorias inducidas por alérgenos {svg_6}.
Investigación farmacocinética
Se han estudiado la disposición, el metabolismo y la eliminación de this compound {svg_7}. Esta investigación encontró que this compound se excreta principalmente en las heces en forma del fármaco original y en cantidades menores como sus metabolitos M7 y M9 {svg_8}.
Tratamiento de la pérdida de cabello
this compound ha mostrado promesa en el tratamiento de la pérdida de cabello {svg_9}. Esta aplicación se basa en el potencial del fármaco para inhibir la migración de eosinófilos, un tipo de glóbulo blanco que juega un papel clave en las reacciones alérgicas {svg_10}.
Síntesis de nuevas sustancias
this compound se ha utilizado en la síntesis de nuevas sustancias como Tianeptine Sodium {svg_11}. Esto destaca su potencial como material de partida en el desarrollo de nuevos fármacos o tratamientos {svg_12}.
Mecanismo De Acción
Target of Action
Setipiprant primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor, also known as the CRTh2 receptor , is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells such as eosinophils, basophils, and certain lymphocytes . The DP2 receptor plays a crucial role in mediating allergic responses and inhibiting hair growth .
Mode of Action
This compound acts as a selective antagonist of the DP2 receptor . It binds to the DP2 receptor with a dissociation constant of 6 nM, representing potent antagonism of the receptor . By blocking the DP2 receptor, this compound prevents the action of prostaglandin D2 (PGD2) on these receptors .
Biochemical Pathways
The DP2 receptor mediates the activation of type 2 helper T (Th2) cells, eosinophils, and basophils in the lungs . These are white blood cells implicated in producing the inflammatory response seen in allergic conditions. By antagonizing the DP2 receptor, this compound can inhibit these inflammatory responses .
Pharmacokinetics
This compound is mainly excreted in feces in the form of the parent drug and in smaller amounts as its metabolites M7 and M9 . The radioactive dose was almost completely recovered in feces (88.2%) and to a smaller extent in urine (11.7%). The main recovery route for unchanged this compound was feces (50% of the radioactive dose). The recovered amount of unchanged this compound in urine accounted for 3.7% . The pharmacokinetics of this compound were characterized by a rapid absorption with a time to maximum plasma concentration (tmax) of 2–4 h, followed by a biphasic elimination pattern. The terminal elimination half-life (t½) was around 10 h following single-dose administration and 14–18 h following multiple-dose administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammatory responses in allergic conditions. By blocking the DP2 receptor, this compound inhibits the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . In the context of hair loss, PGD2 can inhibit hair growth, suggesting that the DP2 receptor is a potential target for baldness treatment .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Setipiprant plays a significant role in biochemical reactions by antagonizing the DP2 receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells, such as eosinophils, basophils, and certain lymphocytes . By binding to the DP2 receptor with a dissociation constant of 6 nM, this compound effectively prevents the action of prostaglandin D2 (PGD2) on these receptors . This interaction inhibits the activation of type 2 helper T (Th2) cells, eosinophils, and basophils, which are implicated in producing the inflammatory response characteristic of allergic conditions .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In allergic conditions, this compound’s antagonism of the DP2 receptor prevents the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . This reduction in inflammation can lead to decreased symptoms in conditions such as asthma and allergic rhinitis. Additionally, this compound has been investigated for its potential to inhibit hair loss by preventing PGD2-mediated inhibition of hair growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the DP2 receptor, thereby blocking the action of PGD2 . This binding interaction prevents the activation of downstream signaling pathways that lead to inflammation and other allergic responses . This compound’s antagonism of the DP2 receptor also inhibits the migration of eosinophils and other inflammatory cells to sites of inflammation, further reducing the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound is well-tolerated and effective in reducing allergen-induced airway responses in asthmatic patients . Its efficacy in other conditions, such as androgenetic alopecia, has not shown statistically significant improvement
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits an oral bioavailability of 32-55% in rats and 26-46% in dogs . The half-life of this compound in humans is approximately 11 hours . At higher doses, this compound has been shown to mildly induce the drug-metabolizing enzyme CYP3A4 in vitro, although this interaction appears to not be clinically relevant . No severe adverse effects have been detected in phase II and III clinical trials .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes biotransformation to form its main metabolites, M7 and M9 . These metabolites are formed by intermediate epoxidation of the naphthyl ring followed by a hydrolytic epoxide ring-opening . The majority of this compound and its metabolites are excreted via feces, with a smaller amount excreted in urine . The metabolic pathways involved in this compound’s biotransformation include interactions with enzymes such as CYP3A4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through oral administration . The drug is absorbed and distributed throughout the body, with a significant portion being excreted unchanged in feces . The distribution of this compound within tissues and its interactions with transporters or binding proteins have not been extensively documented.
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. As a small molecule drug, it is likely to diffuse across cell membranes and interact with its target receptor, DP2, which is expressed on the surface of inflammatory cells . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been identified.
Propiedades
IUPAC Name |
2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAXLPDVOWLUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235739 | |
| Record name | Setipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866460-33-5 | |
| Record name | Setipiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setipiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setipiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12562 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETIPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



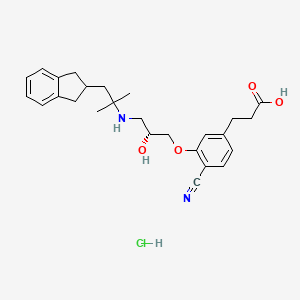
![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
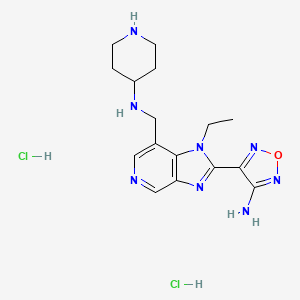

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

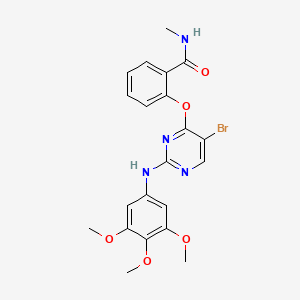
![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)
